2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C19H18ClN3OS3 and a molecular weight of 436.02 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by the amines to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with various molecular targets and pathways. The thiadiazole moiety is known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activity .
Comparison with Similar Compounds
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide can be compared with other thiadiazole derivatives, such as:
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide These compounds share similar structures but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the 4-chlorobenzyl and 3,4-dimethylphenyl groups in the title compound contributes to its distinct properties and potential uses .
Properties
Molecular Formula |
C19H18ClN3OS3 |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-12-3-8-16(9-13(12)2)21-17(24)11-26-19-23-22-18(27-19)25-10-14-4-6-15(20)7-5-14/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
GZSHRRLXCIZJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.